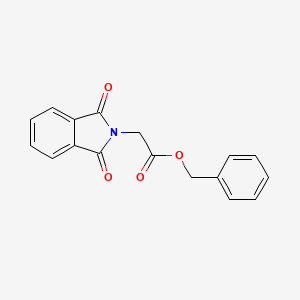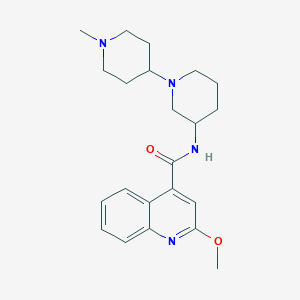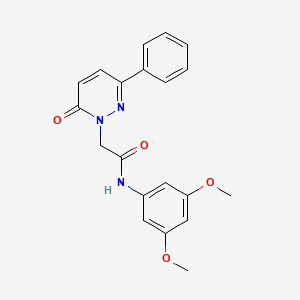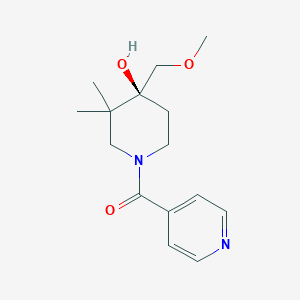![molecular formula C9H16N4O3S B5691479 N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide, also known as MRS2578, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of P2Y1 and P2Y6 receptors, which are known to play important roles in various physiological and pathological processes.
Wirkmechanismus
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide acts as an antagonist of P2Y1 and P2Y6 receptors, which are G protein-coupled receptors that are involved in various physiological and pathological processes. By inhibiting the activity of these receptors, N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It inhibits platelet aggregation by blocking P2Y1 receptors, which are involved in the activation of platelets. It also inhibits the release of inflammatory cytokines by blocking P2Y6 receptors, which are involved in the activation of immune cells. Moreover, it inhibits tumor growth and metastasis by modulating various signaling pathways involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of P2Y1 and P2Y6 receptors, which allows for the selective modulation of these receptors without affecting other signaling pathways. It is also stable and easy to handle, which makes it suitable for various experimental setups. However, it has some limitations as well. It has a relatively short half-life, which may require frequent dosing in in vivo experiments. Moreover, its efficacy may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several potential future directions for research. It may be further optimized for its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy. Moreover, it may be tested in various animal models of thrombotic disorders, inflammatory diseases, and cancer to evaluate its in vivo efficacy and safety. Additionally, it may be used in combination with other therapeutic agents to enhance its therapeutic potential. Finally, its mechanism of action may be further elucidated to gain a better understanding of its therapeutic effects.
Synthesemethoden
The synthesis of N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide involves the reaction of 6-(methoxymethyl)pyrimidine-4-amine with 2-chloroethylmethanesulfonate in the presence of triethylamine. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized and validated by various research groups, and the resulting compound has been shown to be highly effective in inhibiting P2Y1 and P2Y6 receptors.
Wissenschaftliche Forschungsanwendungen
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting platelet aggregation, which makes it a promising candidate for the treatment of thrombotic disorders. Moreover, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, it has been found to inhibit tumor growth and metastasis, which suggests its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-[2-[[6-(methoxymethyl)pyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c1-16-6-8-5-9(12-7-11-8)10-3-4-13-17(2,14)15/h5,7,13H,3-4,6H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPCAHDBHJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(Methoxymethyl)pyrimidin-4-YL]amino}ethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)
![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)


![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)